molecular formula C6H11NO B123875 Cyclohexanone oxime CAS No. 100-64-1

Cyclohexanone oxime

Cat. No.: B123875
CAS No.: 100-64-1
M. Wt: 113.16 g/mol
InChI Key: VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Description

Cyclohexanone oxime (C₆H₁₁NO, CAS 100-64-1) is a pivotal organic intermediate with a molecular weight of 113.16 g/mol and a melting point of 89–90°C . It exists as a light tan crystalline solid or prisms and is sparingly soluble in water (<0.1 g/100 mL at 20°C) . Industrially, it serves as the precursor to ε-caprolactam, a monomer for nylon-6 production, with over 90% of global caprolactam derived from its Beckmann rearrangement . Its synthesis traditionally involves hydroxylamine (NH₂OH) condensation with cyclohexanone, but recent advances emphasize sustainable routes using air-derived nitrogen and renewable carbon sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows: [ \text{C}6\text{H}{10}\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{C}6\text{H}{10}\text{C=NOH} + \text{H}_2\text{O} ] Alternatively, this compound can be produced industrially by reacting cyclohexane with nitrosyl chloride, a free radical reaction that is advantageous due to the lower cost of cyclohexane compared to cyclohexanone .

Industrial Production Methods: The industrial production of this compound often involves the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is preferred due to its high selectivity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the Beckmann rearrangement to produce ε-caprolactam.

    Sodium Amalgam: Employed in the reduction to cyclohexylamine.

    Acetic Acid: Utilized in the hydrolysis to cyclohexanone.

Major Products:

    ε-Caprolactam: From the Beckmann rearrangement.

    Cyclohexylamine: From reduction.

    Cyclohexanone: From hydrolysis.

Scientific Research Applications

Industrial Applications

Nylon Production
Cyclohexanone oxime is predominantly used in the production of caprolactam, which is the monomer for nylon-6. The global demand for nylon has led to an increased interest in efficient methods for synthesizing this compound. Traditional methods involve the ammoxidation of cyclohexane, which can be energy-intensive and costly due to the use of excess hydrogen peroxide (H2O2) . Recent advancements have introduced more sustainable approaches, such as electrocatalytic processes that utilize in situ-generated H2O2, achieving high yields and selectivity .

Chemical Intermediates
Beyond nylon production, this compound serves as an intermediate in various chemical syntheses. It is utilized in the manufacture of pesticides, pharmaceuticals, and other organic compounds. Its role as a blocking agent in polymer chemistry further highlights its versatility .

Research and Development

Toxicity Studies
Research has extensively investigated the toxicity and safety profile of this compound. Studies conducted by the National Toxicology Program have shown that while the compound exhibits some mutagenic properties under specific conditions (e.g., in Salmonella typhimurium with S9 activation), it generally poses low toxicity at controlled exposure levels . Understanding these aspects is crucial for its safe industrial application.

Catalytic Applications
this compound has also been explored as a substrate in catalytic reactions. For instance, its conversion to ε-caprolactam via Beckmann rearrangement illustrates its significance in catalysis research . Advances in catalyst design have improved selectivity and efficiency in these transformations, demonstrating the compound's potential in sustainable chemistry.

Case Studies and Innovations

Electrosynthesis Techniques
Recent studies highlight innovative electrosynthesis methods for producing this compound. One approach integrates plasma-assisted techniques that allow for the generation of nitrogen-containing intermediates from ambient air, resulting in a more energy-efficient synthesis route . This method not only enhances yield but also reduces environmental impact.

Method Yield (%) Selectivity (%) Conditions
Traditional AmmoxidationVariableLowHigh temperature, excess H2O2
Electrocatalysis9299-0.9 V vs. Ag/AgCl
Plasma-Assisted Synthesis51.4>99.9Ambient conditions

Comparison with Similar Compounds

Physicochemical Properties

Key properties differentiate cyclohexanone oxime from structurally similar oximes:

Property This compound Cyclopentanone Oxime Methyl Ethyl Ketoxime (MEKO)
Molecular Formula C₆H₁₁NO C₅H₉NO C₄H₉NO
Melting Point (°C) 89–90 Not reported ~−15 (liquid)
Boiling Point (°C) 206–210 Not reported ~152
Solubility in Water <0.1 g/100 mL Not reported Partially miscible
Basicity (pKb) ~Pyridine-like Slightly lower than pyridine Not reported

This compound’s low water solubility and moderate basicity contrast with MEKO’s liquid state at room temperature . Its N-protonation in acidic environments enhances stability during catalytic processes like Beckmann rearrangement .

Reactivity and Stability

  • This compound: Reacts with thiols under basic conditions to form cyclohexanone as a minor product (4:5 ratio with oxime) . Decomposes violently with fuming H₂SO₄ >302°F, necessitating careful handling .
  • Cyclopentanone oxime: Forms in lower yields under similar conditions, suggesting lower reactivity in condensation reactions .
  • MEKO: Exhibits oxidative toxicity, inducing hemoglobin oxidation, unlike this compound’s hematotoxicity in rats .

Research Findings and Contradictions

  • Catalytic Efficiency: TS-1 achieves >98% selectivity for this compound , but Au-Pd/TS-1 hybrids underperform (66% yield) without alloyed nanoparticles .
  • Pressure Dependence: Hydrogenation of nitrocyclohexane maximizes this compound selectivity (83%) at 6 bar; higher pressures favor cyclohexanone and amines .
  • Electrocatalytic Pathways : NH₂OH intermediates are critical for oxime formation, but competing NH₃ generation reduces efficiency unless in situ condensation is prioritized .

Biological Activity

Cyclohexanone oxime (CHO) is a compound that has garnered attention due to its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and therapeutic potential.

This compound is a white crystalline solid with a molecular weight of 113.16 g/mol and a melting point of 90°C. It is soluble in water and ethanol, making it suitable for various applications in chemical synthesis and as an intermediate in the production of nylon-6 fibers and plastics .

Acute and Chronic Toxicity

Toxicological studies have been conducted to assess the effects of this compound on laboratory animals, particularly B6C3F1 mice. In a 13-week study, mice were administered varying concentrations (0, 625, 1,250, 2,500, 5,000, or 10,000 ppm) of this compound in drinking water. Key findings included:

  • Mortality and Weight Changes : Deaths occurred in the groups receiving 10,000 ppm. Weight gain was significantly depressed in both males and females at this concentration, as well as in females at 5,000 ppm.
  • Organ Weights : Significant increases in relative spleen weights were observed at exposure levels of 5,000 and 10,000 ppm. Liver weights also increased significantly at the highest concentration .
  • Histopathological Findings : Hematopoietic cell proliferation was noted in the spleen at high doses. Centrilobular cell hypertrophy was observed in the liver for males exposed to concentrations above 2,500 ppm. Degeneration of olfactory epithelium was noted across all exposure groups .

Mutagenicity

This compound has been evaluated for its mutagenic potential using the Ames test with Salmonella typhimurium strains. The results indicated that:

  • It was mutagenic only in strain TA1535 with S9 activation.
  • Negative results were found in strains TA97, TA98, and TA100 with and without S9 activation.
  • Induction of chromosomal aberrations was equivocal in cultured Chinese hamster ovary cells without S9; however, results were negative with S9 .

Metabolic Pathways

This compound undergoes rapid metabolism following administration. In studies involving intravenous administration of labeled CHO:

  • The compound was quickly cleared from plasma with half-lives of approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase).
  • Only a small percentage (4%-5%) was recovered in urine or feces after dermal application, indicating significant volatilization from the skin surface .

Enzyme Interaction

Research indicates that this compound can influence liver microsomal activity. For instance:

  • It has been shown to increase the activity of enzymes such as aniline hydroxylase and aminopyrine demethylase in rats treated with high doses .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of oximes, including this compound:

  • Anticancer Activity : Some oximes have demonstrated properties as kinase inhibitors which can inhibit various kinases implicated in cancer progression.
  • Anti-inflammatory Effects : Oximes may also exhibit anti-inflammatory activities through mechanisms involving nitric oxide generation .

Summary of Findings

The following table summarizes key findings from studies on this compound:

Study AspectFindings
Toxicity Levels No-effect level for erythrotoxicity: 2,500 ppm; hepatotoxicity: 1,250 ppm (males)
Mutagenicity Positive only in Salmonella strain TA1535 with S9 activation
Organ Effects Increased spleen and liver weights at high doses
Metabolism Rapid clearance from plasma; minimal recovery post dermal application
Therapeutic Potential Kinase inhibition; anticancer and anti-inflammatory properties

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are used to characterize cyclohexanone oxime?

this compound (CHO) is analyzed using FT-IR and FT-Raman spectroscopy to assign vibrational frequencies (e.g., O–H stretching at ~3600 cm⁻¹ and C=N stretching at ~1600 cm⁻¹). Computational methods like Hartree-Fock (HF) and density functional theory (DFT) with B3LYP/B3PW91 functionals and 6-311++G(d,p) basis sets validate experimental data by optimizing molecular geometry and calculating vibrational modes .

Q. How is this compound synthesized via ammoximation, and what are its advantages?

The ammoximation of cyclohexanone involves reacting cyclohexanone with hydroxylamine (NH₂OH) under mild conditions (e.g., 80°C, atmospheric pressure) using TS-1 (titanium silicate) catalysts. This method avoids byproducts like ammonium sulfate and achieves >90% selectivity. Key parameters include pH control (7–9) and catalyst loading (1–3 wt%) .

Q. What toxicological assessments are critical for this compound in preclinical studies?

Acute toxicity studies in Fischer 344 rats reveal dose-dependent hematotoxicity (e.g., methemoglobinemia at ≥75 mg/kg). Subchronic exposure (5 days/week for 2 weeks) shows NOAEL (No Observed Adverse Effect Level) at 10 mg/kg. In vitro assays measure oxidative stress markers like TBARS (thiobarbituric acid reactive substances) and hemoglobin oxidation .

Q. How does this compound participate in the Beckmann rearrangement to produce ε-caprolactam?

The Beckmann rearrangement involves converting this compound to ε-caprolactam using acid catalysts (e.g., H₂SO₄ or solid acids like Nb-MCM-41). Reaction conditions (e.g., 100–120°C, solvent: dichloroethane) yield >95% conversion. In situ FT-IR monitoring tracks C=N bond cleavage and lactam formation .

Q. What thermodynamic properties are essential for modeling this compound behavior?

Key thermodynamic data include:

  • Boiling point: 481.2 K (208°C)
  • Heat capacity (crystalline phase): 273.4 J/mol·K
  • Enthalpy of formation: −285.6 kJ/mol (calculated via combustion calorimetry) .

Advanced Research Questions

Q. What catalytic mechanisms explain the high efficiency of Cu/TiO₂ in electrochemical this compound synthesis?

Cu/TiO₂ catalysts (0.6% Cu loading) enable NO₃⁻ electroreduction to NH₂OH, which couples non-electrochemically with cyclohexanone. DFT studies show Cu sites lower activation barriers for NH₂OH formation (−1.8 V vs. RHE), achieving 51.4% Faradaic efficiency (FE) and 20.1 mg·h⁻¹·cm⁻² formation rates. TiO₂ stabilizes Cu⁰/Cu⁺ states, suppressing side reactions .

Q. How do plasma-electrocatalysis hybrid systems improve this compound synthesis sustainability?

Air plasma generates NOₓ (NO/NO₂), which is electrochemically reduced to NH₂OH on Cu/TiO₂. Integrated systems achieve 99.9% selectivity using ambient N₂ and H₂O, avoiding fossil-derived NH₃. Control experiments confirm NH₂OH as the key intermediate, with no cyclohexanol or cyclohexylamine byproducts detected .

Q. How can conflicting mutagenicity data for this compound be resolved?

CHO shows mutagenicity in Salmonella TA1535 (with S9 activation) but not in TA100. Discrepancies arise from differential nitroso-intermediate formation via hepatic CYP450 enzymes. Competitive glutathione (GSH) trapping assays and LC-MS/MS quantify nitroso-CHO adducts to clarify structure-activity relationships .

Q. What metabolic pathways underlie this compound’s hematotoxicity?

In vivo metabolism releases nitric oxide (NO), detected via EPR spectroscopy in rat blood. NO induces methemoglobinemia by oxidizing hemoglobin Fe²⁺ to Fe³⁺. CYP2E1 inhibitors (e.g., disulfiram) reduce toxicity, confirming enzymatic activation .

Q. How does Box-Behnken experimental design optimize this compound hydrolysis?

A three-factor BBD model (temperature: 60–100°C, catalyst: 5–15 wt%, H₂O: 10–30 mL) maximizes conversion (response Y). Quadratic regression identifies optimal conditions: 85°C, 12.5 wt% acidic ionic liquid catalyst, and 20 mL H₂O, achieving 98% conversion. Interaction plots reveal temperature-catalyst synergy (p < 0.05) .

Q. Data Contradictions and Analytical Strategies

  • Mutagenicity vs. Non-mutagenicity : Strain-specific results (TA1535 vs. TA100) necessitate comet assays or lacZ transgenic models to assess DNA adduct formation .
  • Catalyst Deactivation : TS-1 catalysts lose activity due to pore blockage by oligomers. Regeneration protocols (calcination at 550°C) restore 85% initial efficiency .

Q. Methodological Recommendations

  • Spectroscopy : Combine experimental (FT-IR/Raman) and DFT calculations for vibrational assignments .
  • Electrocatalysis : Use chronoamperometry (e.g., −1.8 V for 5 cycles) to test Cu/TiO₂ stability .
  • Toxicity Screening : Pair LLNA (Local Lymph Node Assay) with GSH-trapping assays for prohapten risk assessment .

Properties

IUPAC Name

N-cyclohexylidenehydroxylamine
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InChI

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2
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InChI Key

VEZUQRBDRNJBJY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=NO)CC1
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Molecular Formula

C6H11NO
Record name CYCLOHEXANONE OXIME
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DSSTOX Substance ID

DTXSID4021842
Record name Cyclohexanone oxime
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Molecular Weight

113.16 g/mol
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Physical Description

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS]
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Boiling Point

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

HEXAGONAL PRISMS FROM PETROLEUM ETHER

CAS No.

100-64-1
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Melting Point

192 to 196 °F (NTP, 1992), 89-90 °C
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Synthesis routes and methods I

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
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Synthesis routes and methods II

Procedure details

Take 200 ml of aqueous solution of 2.16N sulfuric acid in a round bottom flask. Dissolve in this solution 6.8 gm of sodium dodecyl benzene sulfonate (SDBS) and 1.3 gm of benzene by mild stirring. Keep the flask in a water bath maintained at temperature of 40° C. A macroemulsions of benzene in sulfuric acid is formed. To this macroemulsion, add 14.0 gm of cyclohexanone oxime and stir for 21/2 hours. Neutralize the excess acid using Whatman No. 1 filter paper to remove or recycle the the unreacted cyclohexanone oxime. Separate the organic and aqueous layers of the filtrate. Wash the aqueous layer with 3×10 ml benzene and add the benzene washing with the main organic layer. Analyze the benzene layer, the aqueous layer and the unreacted cyclohexanone oxime as obtained above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
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Reaction Step Four
Quantity
6.8 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Take 200 ml of aqueous solution of 3.0N sulfuric acid in a round bottom flask. Dissolve in this solution 16 grams of sodium dodecyl sulfate (SDS) and 5.3 gm 1-pentanol by mild stirring. A microemulsion is thus formed. Keep the flask in a water bath maintained at temperature of 25° C. To this microemulsion, add 10.0 gm of cyclohexanone oxime and stir the mixture mildly for 2 hours. Remove the flask from the water bath and neutralize the solution using aqueous solution of ammonia. Filter the solution using Whatman No. 1 filter paper. Measure the amount of filtrate and the residue and extract the filtrate with 100 ml of benzene in steps of 50, 25, and 25 ml respectively. Analyze the benzene layer, the aqueous layer and the residue obtained as above by Gas Chromatography for the amount of cyclohexanone oxime, cyclohexanone and caprolactam.
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

For example, cyclohexanone oxime gives ε-caprolactam, cycloheptanone oxime gives 7-heptane lactam, cyclooctanone oxime gives 8-octane lactam, and cyclododecanone oxime gives laurolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Cyclohexanone oxime
Cyclohexanone oxime
Cyclohexanone oxime
Cyclohexanone oxime
Cyclohexanone oxime

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